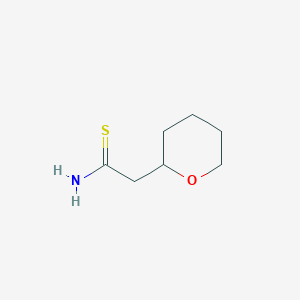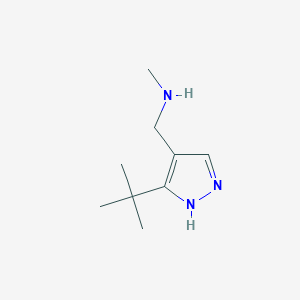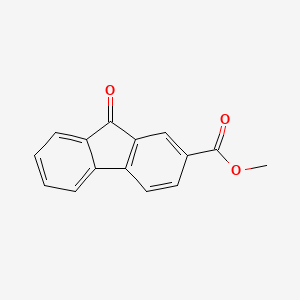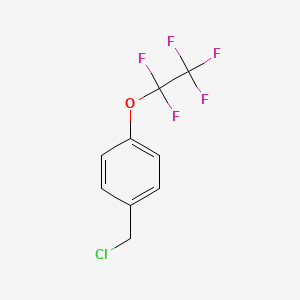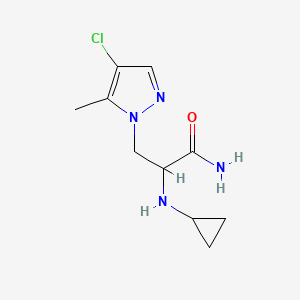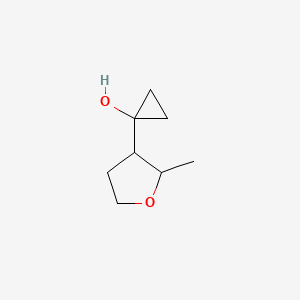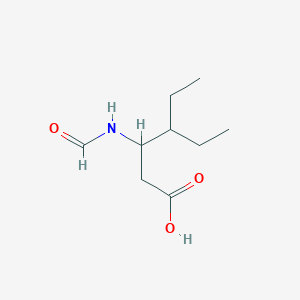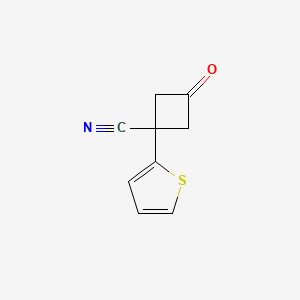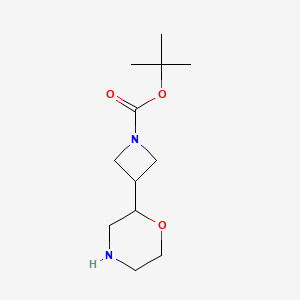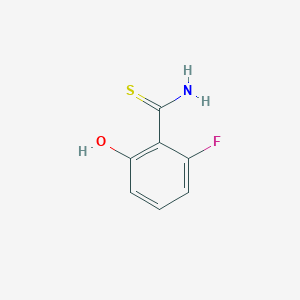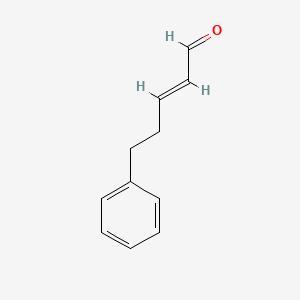
5-Phenyl-2-pentenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-pentenal is an organic compound with the molecular formula C11H12O It is characterized by a phenyl group attached to a pentenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-2-pentenal can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-pentenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-Phenyl-2-pentenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 5-Phenyl-2-pentanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Phenyl-2-pentenoic acid.
Reduction: 5-Phenyl-2-pentanol.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Scientific Research Applications
5-Phenyl-2-pentenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-pentenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar in structure but with a different position of the double bond.
Benzaldehyde: Lacks the pentenal chain, making it less complex.
Phenylacetaldehyde: Contains a shorter carbon chain compared to 5-Phenyl-2-pentenal.
Uniqueness
This compound is unique due to its specific structure, which combines a phenyl group with a pentenal chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-5-phenylpent-2-enal |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,10H,5,9H2/b6-2+ |
InChI Key |
DCEMFJJXTBOOAO-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




